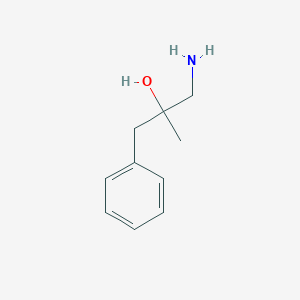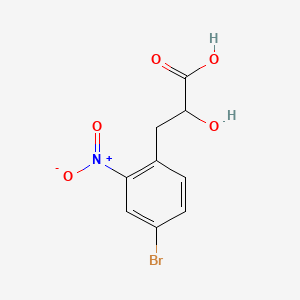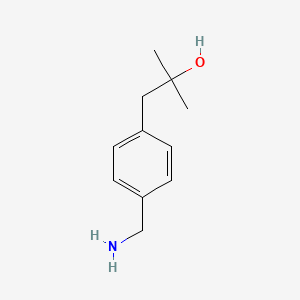![molecular formula C13H16ClNO B13620591 (5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound featuring a bicyclic structure with a chlorine-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol typically involves the construction of the azabicyclo[31One common approach is the enantioselective construction of the azabicyclo[3.1.1]heptane scaffold, which can be achieved through various methodologies, including the reduction of spirocyclic oxetanyl nitriles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a promising method due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the bicyclic structure or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A structurally similar compound with a different substituent pattern.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom present in the azabicyclo variant.
Spirocyclic oxetanyl nitriles: Precursors used in the synthesis of the target compound.
Uniqueness
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H16ClNO |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
[5-(3-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-2-10(4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2 |
Clave InChI |
XTIBRLLCZKDEHM-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(CNC2)C3=CC(=CC=C3)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)





